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molecular formula C11H15Cl B8292146 1,2-Dimethyl-4-(alpha-chloroisopropyl)benzene

1,2-Dimethyl-4-(alpha-chloroisopropyl)benzene

Cat. No. B8292146
M. Wt: 182.69 g/mol
InChI Key: SBGYPYMRLKVZNJ-UHFFFAOYSA-N
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Patent
US05300717

Procedure details

1,2-dimethyl-4-isopropenylbenzene is reacted with hydrogen chloride to give 1,2-dimethyl-4-(α-chloroisopropyl)benzene and finally
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=[CH2:9])=[CH:4][C:3]=1[CH3:11].[ClH:12]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:12])([CH3:10])[CH3:9])=[CH:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(=C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C(C)(C)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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